DIM-C-pPhCO2Me

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DIM-C-pPhCO2Me implique la réaction de dérivés d'indole avec des dérivés de benzaldéhyde dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est réalisée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) ou l'éthanol . Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'atteindre un niveau de pureté élevé (≥98 %) .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes automatisés pour contrôler précisément les conditions de réaction. Le produit est ensuite soumis à des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

DIM-C-pPhCO2Me subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Il est étudié pour son rôle dans la modulation des voies biologiques et des processus cellulaires.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur nucléaire 4A1 (NR4A1). Cette interaction conduit à l'inhibition de la transactivation dépendante du NR4A1, ce qui à son tour inhibe la croissance tumorale et induit l'apoptose dans les cellules cancéreuses . Le composé induit également la production d'espèces réactives de l'oxygène (ROS), ce qui active les gènes de stress et inhibe la voie cible mécanistique de la rapamycine (mTOR) .

Applications De Recherche Scientifique

Breast Cancer

Research has shown that DIM-C-pPhCO2Me effectively inhibits growth and induces apoptosis in breast cancer cell lines such as MCF-7, MDA-MB-231, and SKBR3. The compound's mechanism involves:

- Induction of Apoptosis : Treatment with this compound resulted in significant Annexin V staining, indicating increased apoptotic cells .

- Inhibition of Key Proteins : Western blot analyses revealed decreased levels of survivin and bcl-2, proteins associated with cell survival .

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 15.0 | Yes |

| MDA-MB-231 | 13.0 | Yes |

| SKBR3 | 14.0 | Yes |

Colon Cancer

In colon cancer models, this compound has been shown to inhibit β1-integrin signaling pathways, which are crucial for cancer cell migration and adhesion. The compound's effects include:

- Reduction in Migration : Studies indicated that this compound significantly decreased migration rates in colon cancer cells .

- Apoptotic Effects : Similar to breast cancer studies, apoptosis was induced through PARP cleavage .

| Parameter | Control | This compound |

|---|---|---|

| Migration Rate (%) | 100 | 40 |

| Apoptosis (PARP Cleavage) | No | Yes |

Pancreatic Cancer

This compound has also been evaluated for its efficacy against pancreatic cancer:

- Cell Proliferation Inhibition : The compound inhibited proliferation in pancreatic cancer cell lines and induced reactive oxygen species (ROS), contributing to its anticancer effects .

- Xenograft Studies : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound .

Renal Cell Carcinoma

In renal cell carcinoma models, this compound exhibited potent anticancer properties:

Mécanisme D'action

DIM-C-pPhCO2Me exerts its effects by antagonizing the nuclear receptor 4A1 (NR4A1). This interaction leads to the inhibition of NR4A1-dependent transactivation, which in turn inhibits tumor growth and induces apoptosis in cancer cells . The compound also induces reactive oxygen species (ROS) production, which activates stress genes and inhibits the mechanistic target of rapamycin (mTOR) pathway .

Comparaison Avec Des Composés Similaires

DIM-C-pPhCO2Me est unique en sa capacité à cibler spécifiquement NR4A1. Des composés similaires comprennent :

DIM-C-pPhOH : Ce composé cible également NR4A1 mais possède des substituants différents sur le cycle phényle.

Cytosporone B : Un composé qui cible les récepteurs nucléaires mais avec un mécanisme d'action différent.

Ces composés partagent certaines activités biologiques mais diffèrent par leurs cibles spécifiques et leurs mécanismes d'action, soulignant le caractère unique de this compound dans son ciblage spécifique de NR4A1 .

Activité Biologique

DIM-C-pPhCO2Me (also known as C-DIM14) is a derivative of diindolylmethane (DIM) that has garnered attention for its potential anticancer properties. This compound acts primarily as an antagonist to the nuclear receptor NR4A1, which is implicated in various cancer types. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound functions by inhibiting the NR4A1 receptor, a pro-oncogenic factor overexpressed in several tumors, including renal cell carcinoma (RCC), breast cancer, and pancreatic cancer. By antagonizing NR4A1, this compound disrupts multiple growth-promoting and pro-survival pathways in cancer cells.

Key Findings:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines. For instance, the IC50 values for ACHN and 786-O renal cancer cells were reported at approximately 11.7 μM and 13.4 μM, respectively .

- Induction of Apoptosis : Treatment with this compound induces apoptosis in cancer cells, as evidenced by increased markers of apoptosis and reduced viability in treated cells .

- Gene Expression Modulation : The compound alters the expression of genes associated with cell survival and proliferation. Notably, it decreases β1-integrin expression, which is crucial for cell adhesion and migration .

Table 1: Summary of Biological Effects of this compound

| Cancer Type | Cell Line | IC50 (μM) | Key Effects |

|---|---|---|---|

| Renal Cell Carcinoma | ACHN | 11.7 | Growth inhibition, apoptosis induction |

| Renal Cell Carcinoma | 786-O | 13.4 | Growth inhibition, apoptosis induction |

| Breast Cancer | MDA-MB-231 | ≥15 | Decreased migration, increased apoptosis |

| Pancreatic Cancer | Panc1 | Not specified | Decreased migration, altered gene expression |

Case Studies

- Renal Cell Carcinoma : A study demonstrated that both DIM-C-pPhOH and this compound inhibited growth and induced apoptosis in ACHN and 786-O cells. Furthermore, when athymic nude mice bearing ACHN xenografts were treated with DIM-C-pPhOH (30 mg/kg/day), significant tumor growth inhibition was observed over a period of 50 days .

- Breast Cancer : In MDA-MB-231 breast cancer cells, treatment with this compound resulted in reduced expression of β1-integrin and increased levels of pro-apoptotic proteins such as p21 and SERPINB5. This indicates that this compound not only inhibits cell proliferation but also promotes apoptotic pathways .

- Pancreatic Cancer : Research indicated that treatment with this compound mimicked the effects of NR4A1 knockdown in pancreatic cancer cells, leading to decreased migration and adhesion properties due to downregulation of β1-integrin .

Propriétés

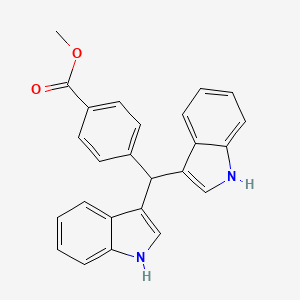

IUPAC Name |

methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOKSZCULLDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271204 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151358-48-4 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of DIM-C-pPhCO2Me?

A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]

Q2: How does this compound impact cancer cell migration and invasion?

A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []

Q3: Are there any in vivo studies demonstrating the efficacy of this compound?

A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.

Q4: What are the structural features of this compound that contribute to its activity?

A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.